molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9

[2-(Propan-2-ylamino)phenyl]methanol

Cat. No.: B012736
CAS No.: 106898-71-9
M. Wt: 165.23 g/mol
InChI Key: CAVIKRQEQSWYQE-UHFFFAOYSA-N
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Description

[2-(Propan-2-ylamino)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylamino)phenyl]methanol typically involves the reaction of 2-nitrobenzyl alcohol with isopropylamine. The process includes the reduction of the nitro group to an amine, followed by the introduction of the isopropyl group. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-ylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Propan-2-ylamino)phenyl]methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing various derivatives with specific properties.

Mechanism of Action

The mechanism by which [2-(Propan-2-ylamino)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl ring and methanol group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    [2-(Methylamino)phenyl]methanol: Similar structure but with a methyl group instead of an isopropyl group.

    [2-(Ethylamino)phenyl]methanol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: [2-(Propan-2-ylamino)phenyl]methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its methyl and ethyl analogs.

Properties

IUPAC Name

[2-(propan-2-ylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVIKRQEQSWYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444950
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-71-9
Record name [2-(propan-2-ylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,2,-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine (125 g, 0.77 mol) in THF (1 L) was filtered through a scintillation funnel and then added dropwise via an addition funnel, over a period of 2.5 h, to a stirred solution of 1.0 M LiAlH4 in THF (800 mL) at 0° C. The reaction was quenched by slow portionwise addition of Na2SO4.10H2O (110 g), over a period of 1.5 h, at 0° C. The reaction mixture was stirred overnight, filtered and the solid salts were washed thoroughly with THF. The filtrate was concentrated under reduced pressure to yield 2-isopropylaminophenylmethanol (120 g, 95%) as a yellow oil. 1H NMR (CDCl3; 300 MHz): 1.24 (d, 6H, CH(CH3)2), 3.15 (bs, 1H, OH), 3.61 (sept, 1H, CH(CH3)2), 4.57 (s, 2H, CH2), 6.59 (t, 1H, ArH), 6.65 (d, 1H, ArH), 6.99 (d, 1H, ArH), 7.15 (t, 1H, ArH).
Quantity
125 g
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reactant
Reaction Step One
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1 L
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0 (± 1) mol
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800 mL
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reactant
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Synthesis routes and methods II

Procedure details

While maintaining at 0° to 5° C., a solution of 140 g of sodium borohydride in 500 ml of 0.5% sodium hydroxide aqueous solution was dropwise added over 2 hours to a solution mixture of 150 g of 2-aminobenzyl alcohol, 300 g of sodium acetate trihydrate, 850 ml of acetic acid, 950 ml of water, 275 ml of ethanol and 500 ml of acetone. Stirring was continued at the same temperature for an hour. Thereafter the reaction mixture was neutralized with potassium carbonate, followed by extraction with hexane. The organic layer was washed with water and then with saturated sodium chloride aqueous solution. The solvent was distilled off under vacuum. Distillation under vacuum gave 142 g of 2-isopropylaminobenzyl alcohol.
Quantity
140 g
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reactant
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150 g
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reactant
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300 g
Type
reactant
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500 mL
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solvent
Reaction Step One
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500 mL
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solvent
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275 mL
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solvent
Reaction Step One
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Quantity
950 mL
Type
solvent
Reaction Step One
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850 mL
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solvent
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0 (± 1) mol
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reactant
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